3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates multiple functional groups, including a triazolopyrimidine core, a piperazine ring, and a chromenone moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound this compound interacts with its target, USP28, by reversibly binding to it . This binding directly affects the protein levels of USP28, thereby inhibiting its function .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. It inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the progression of epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .
Pharmacokinetics
The compound’s ability to potently inhibit usp28 (ic50 = 110 ± 002 μmol/L, Kd = 40 nmol/L) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, the arrest of the cell cycle at the S phase, and the suppression of EMT progression . These effects could potentially lead to the suppression of tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone, under acidic or basic conditions to form the triazolopyrimidine ring.
Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Incorporation of the Chromenone Moiety: The final step involves the condensation of the piperazine-triazolopyrimidine intermediate with a chromenone derivative, typically under reflux conditions in an appropriate solvent like ethanol or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The triazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, 3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate specific biological pathways makes it a promising candidate for new drug therapies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one: This compound itself.
This compound derivatives: Variants with different substituents on the piperazine or chromenone rings.
Other triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse interactions with biological targets
This detailed overview highlights the significance of this compound in scientific research and its potential applications
Properties
IUPAC Name |
3-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-35-18-7-4-6-17(14-18)32-23-21(28-29-32)22(26-15-27-23)30-9-11-31(12-10-30)24(33)19-13-16-5-2-3-8-20(16)36-25(19)34/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOGIHHGZRUVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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